

# Mitigating potential toxicity of TNO155 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHP389    |           |
| Cat. No.:            | B15574588 | Get Quote |

# Technical Support Center: TNO155 Preclinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential toxicity of TNO155 in preclinical models.

## Frequently Asked Questions (FAQs)

Q1: What is TNO155 and what is its mechanism of action?

A1: TNO155 is an orally active, selective, allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by modulating the MAPK signaling pathway.[1] It is also involved in the programmed cell death pathway (PD-1/PD-L1).[1] By binding to an allosteric site, TNO155 locks SHP2 in an inactive conformation, thereby preventing its signaling activity.[2]

Q2: What are the known toxicities of TNO155 observed in clinical trials?

A2: Clinical trials of TNO155, both as a monotherapy and in combination with other agents, have identified several treatment-related adverse events (AEs). The most common AEs include increased blood creatine phosphokinase, peripheral edema, diarrhea, and acneiform



dermatitis.[3] Other significant toxicities reported include decreased platelet count (thrombocytopenia), decreased neutrophil count (neutropenia), increased aspartate aminotransferase (AST), and decreased ejection fraction.[3]

Q3: What toxicities have been observed in preclinical animal models?

A3: While detailed quantitative toxicity data from preclinical studies of TNO155 are not extensively published in the public domain, the pharmacokinetic profile has been characterized in several species. Based on the mechanism of action and clinical observations, researchers should monitor for similar toxicities in animal models, including but not limited to, signs of cardiac dysfunction, edema, gastrointestinal distress, and hematological abnormalities.

# Troubleshooting Guides Issue 1: Managing Edema in Preclinical Models

Symptom: Observation of swelling in the limbs or other parts of the animal.

Potential Cause: On-target effects of SHP2 inhibition can lead to fluid retention.

**Troubleshooting Steps:** 

- Dose Reduction: The most direct approach to mitigating toxicity is to lower the dose of TNO155. A dose-response study is recommended to identify the optimal therapeutic window with minimal toxicity.
- Intermittent Dosing: Instead of daily administration, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off; or 2 weeks on, 1 week off). This can allow for physiological recovery and may reduce the severity of side effects. Clinical studies have explored various intermittent schedules for TNO155.[3]
- Supportive Care: Ensure animals have free access to water and standard chow. Monitor for any signs of distress.
- Monitoring: Regularly measure and record the circumference of the affected limb to quantify the edema.

## **Issue 2: Mitigating Diarrhea in Animal Models**



Symptom: Loose or watery stools observed in the animal's cage.

Potential Cause: Gastrointestinal toxicity is a known side effect of many targeted therapies that affect signaling pathways in rapidly dividing cells of the intestinal epithelium.

#### **Troubleshooting Steps:**

- Dose Modification: As with edema, dose reduction or the implementation of an intermittent dosing schedule can alleviate diarrhea.
- Supportive Care:
  - Hydration: Ensure continuous access to drinking water. In cases of severe diarrhea, consider subcutaneous or intraperitoneal administration of sterile saline to prevent dehydration.
  - Dietary Support: Provide a highly palatable and easily digestible diet.
- Symptomatic Treatment: While not a first-line approach in preclinical studies, in cases where
  diarrhea is a limiting factor for completing a study, the use of anti-diarrheal agents like
  loperamide could be considered, with appropriate ethical and protocol review.

### **Issue 3: Monitoring for Potential Cardiotoxicity**

Symptom: Decreased cardiac function, which may not be externally visible in early stages.

Potential Cause: SHP2 signaling is involved in cardiac development and function.[4] Inhibition of this pathway may lead to cardiac dysfunction, as evidenced by decreased ejection fraction in clinical trials.

#### **Troubleshooting Steps:**

- Baseline and On-Study Monitoring:
  - Echocardiography: Perform baseline echocardiograms on all animals before starting TNO155 treatment. Repeat echocardiography at regular intervals (e.g., every 2-4 weeks) during the study to monitor for changes in left ventricular ejection fraction (LVEF) and fractional shortening (FS).[5][6]



- Electrocardiogram (ECG): ECG can be used to monitor for any changes in cardiac rhythm.
- Dose Adjustment: If a significant decrease in LVEF is observed, consider reducing the dose
  of TNO155 or switching to an intermittent dosing schedule.
- Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the heart tissue to look for any signs of cardiotoxicity.

### **Data Presentation**

Table 1: Preclinical Pharmacokinetics of TNO155[7]

| Species | Clearance<br>(mL/min/kg) | Volume of<br>Distribution<br>(L/kg) | Half-life<br>(hours) | Tmax<br>(hours) | Oral<br>Bioavailabil<br>ity (%) |
|---------|--------------------------|-------------------------------------|----------------------|-----------------|---------------------------------|
| Mouse   | 24                       | 3                                   | 2                    | 0.8             | 78                              |
| Rat     | 15                       | 7                                   | 8                    | 1               | >100                            |
| Dog     | 4                        | 3                                   | 9                    | 2               | >100                            |
| Monkey  | 6                        | 4                                   | 9                    | 2               | 60                              |

Table 2: Clinically Observed Treatment-Related Adverse Events (AEs) with TNO155 (All Grades)[3]

| Adverse Event                          | Frequency (%) |
|----------------------------------------|---------------|
| Increased blood creatine phosphokinase | 28            |
| Peripheral edema                       | 26            |
| Diarrhea                               | 26            |
| Acneiform dermatitis                   | 23            |

Table 3: Clinically Observed Grade ≥3 Treatment-Related Adverse Events (AEs) with TNO155[3]



| Adverse Event                        | Frequency (%) |
|--------------------------------------|---------------|
| Decreased platelets                  | 4             |
| Increased aspartate aminotransferase | 3             |
| Diarrhea                             | 3             |
| Decreased neutrophils                | 3             |

## **Experimental Protocols**

# Protocol 1: Monitoring Cardiac Function in Mice using Echocardiography

- Anesthesia: Anesthetize the mouse with isoflurane (1-2% in oxygen). Maintain a stable heart rate and body temperature.
- Imaging: Use a high-frequency ultrasound system with a linear array transducer (30-40 MHz).
- Views: Obtain parasternal long-axis and short-axis views of the left ventricle.
- Measurements:
  - M-mode: From the short-axis view, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
  - Calculations: Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening
     (FS) using standard formulas.
- Frequency: Perform echocardiography at baseline (before treatment initiation) and at regular intervals (e.g., every 2-4 weeks) throughout the study.

### Protocol 2: Assessment of Diarrhea in a Mouse Model

 Daily Observation: Visually inspect the cages daily for the presence and consistency of feces.



- Scoring System: Use a standardized scoring system to quantify the severity of diarrhea. For example:
  - 0 = Normal, well-formed pellets
  - 1 = Soft, but formed pellets
  - 2 = Pasty, semi-liquid stools
  - 3 = Watery, liquid stools
- Body Weight: Monitor the body weight of the animals daily, as significant weight loss can be an indicator of severe diarrhea and dehydration.
- Hydration Status: Assess for signs of dehydration, such as skin tenting and reduced activity.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: SHP2 signaling pathway and the mechanism of TNO155 inhibition.



Caption: Experimental workflow for mitigating TNO155-induced toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Assessing the Cardiac Toxicity of Chemotherapeutic Agents: Role of Echocardiography -PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Mitigating potential toxicity of TNO155 in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574588#mitigating-potential-toxicity-of-tno155-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com